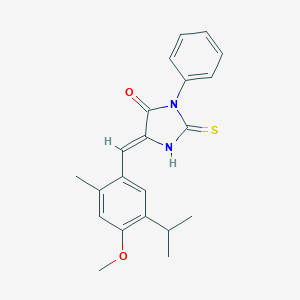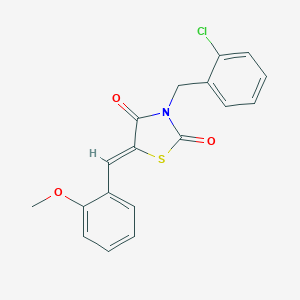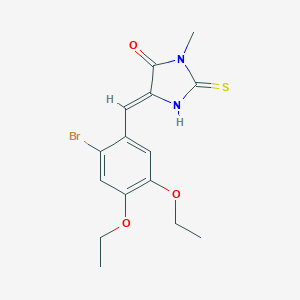![molecular formula C20H17ClN2O4S B300994 Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300994.png)
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by interfering with their cell cycle progression. The compound's antibacterial activity is thought to be due to its ability to disrupt the bacterial cell membrane and inhibit bacterial DNA synthesis.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases. In addition, the compound has been shown to modulate the expression of various genes involved in cancer cell survival and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its potent anticancer and antibacterial activity. This makes it a promising candidate for further development as a therapeutic agent. However, the compound's mechanism of action is not fully understood, which may limit its potential applications. In addition, the compound's toxicity and pharmacokinetic properties need to be further evaluated to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is to investigate the compound's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer treatment. Furthermore, the compound's ability to modulate the immune system could be explored for its potential use in immunotherapy. Finally, more studies are needed to evaluate the compound's safety and efficacy in animal models and clinical trials.
In conclusion, Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a promising compound with significant potential for therapeutic applications. Its potent anticancer and antibacterial activity make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-4-amino-5-mercapto-1,2,4-triazole in the presence of ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol as a solvent. The resulting product is then purified by recrystallization using ethanol.
Scientific Research Applications
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in inhibiting the growth of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
properties
Product Name |
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C20H17ClN2O4S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 4-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-3-27-19(26)12-4-7-15(8-5-12)22-20-23(2)18(25)17(28-20)11-13-10-14(21)6-9-16(13)24/h4-11,24H,3H2,1-2H3/b17-11-,22-20? |
InChI Key |
OMQLUFGBABSZOX-GNYMFXGWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Cl)O)S2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Cl)O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)


![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)

![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)